molecular formula C23H30FN3 B195606 Blonanserin CAS No. 132810-10-7

Blonanserin

Cat. No. B195606
M. Wt: 367.5 g/mol
InChI Key: XVGOZDAJGBALKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Blonanserin is an atypical antipsychotic approved in Japan in January 2008 . It is significantly more efficacious in the treatment of the negative symptoms of schizophrenia compared to first-generation (typical) antipsychotics . It works by modulating the action of certain chemical messengers in the brain that affect thoughts .


Synthesis Analysis

Blonanserin is mainly metabolized by CYP3A4 . It undergoes hydroxylation of the cyclooctane ring as well as N-oxidation and N-deethylation of the piperazine ring . The N-deethylated and hydroxylated metabolites are active but to a lesser degree than the parent drug .


Molecular Structure Analysis

The molecular weight of Blonanserin is 367.512 and its chemical formula is C23H30FN3 .


Chemical Reactions Analysis

Blonanserin is analyzed by a high-performance liquid chromatographic method coupled with triple quadrupole mass spectrometry (LC-MS/MS) for the analysis of blonanserin and its active metabolite, N-desethyl blonanserin .

Scientific Research Applications

  • Efficacy and Safety : Blonanserin has shown significant improvement in symptoms of acute schizophrenia with acceptable tolerability. A study using a blonanserin transdermal patch in patients with acutely exacerbated schizophrenia demonstrated significant improvements in the Positive and Negative Symptom Scale (PANSS) scores compared to placebo (Iwata et al., 2020).

  • Pharmacological Actions : Blonanserin acts as an antagonist of dopamine receptor 2 and serotonin receptors. Its pharmacological actions, especially its impact on plasma concentration and anti-serotonin 5-HT2A/anti-dopamine D2 activity ratio, have been investigated concerning drug-induced extrapyramidal symptoms (EPS) (Suzuki & Gen, 2012).

  • Comparative Efficacy : In trials comparing blonanserin to other antipsychotics like haloperidol and risperidone, blonanserin has shown non-inferior efficacy and better improvement in negative symptoms of schizophrenia (Deeks & Keating, 2010). Additionally, blonanserin was found to be effective and safe in a study comparing it with haloperidol for acute-phase schizophrenia (García et al., 2009).

  • Pharmacokinetics : A population pharmacokinetic analysis of a blonanserin transdermal patch was performed to evaluate its characteristics and the impact of patch application noncompliance in clinical settings. This study indicated stable plasma blonanserin concentration and dopamine D2 receptor occupancy, which may improve tolerability in schizophrenia treatment (Kitamura et al., 2021).

  • Clinical Profile : Blonanserin has a low affinity for certain receptors like 5-HT2C, adrenergic α1, histamine H1, and muscarinic M1 receptors, but high affinity for 5-HT6 receptors. It has been found effective for both positive and negative symptoms in schizophrenia and generally well-tolerated, with a low propensity for metabolic side effects and prolactin elevation (Tenjin et al., 2013).

  • Epigenetic Effects : Blonanserin's molecular mechanisms in brain cells have been studied through genome-wide DNA methylation analysis, showing significant changes in DNA methylation related to neuron differentiation and axonogenesis (Murata et al., 2014).

  • Neurotransmitter Efflux : Studies have indicated that blonanserin increases dopamine and acetylcholine efflux in the cortex, contributing to cognitive improvement. This efflux is partly due to its dopamine D3 receptor antagonism (Huang et al., 2015).

  • Use in Delirium : Blonanserin has been explored for its usefulness and safety in treating delirium in intensive care unit (ICU) patients, showing promising results (Kato et al., 2011).

Safety And Hazards

Blonanserin is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Blonanserin is useful for long-term treatment of chronic schizophrenic patients when the appropriate management of clinical symptoms and adverse drug reactions are applied . It might represent a promising treatment option that partially or completely relieves patients with chronic schizophrenia of polypharmacy . More high-quality studies are needed to verify the efficacy and safety of Blonanserin in the future .

properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30FN3/c1-2-26-13-15-27(16-14-26)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23/h9-12,17H,2-8,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGOZDAJGBALKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048790
Record name Blonanserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Blonanserin binds to and inhibits dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A with high affinity. Blonanserin has low affinity for other dopamine and serotonin receptors as well as muscarinic, adrenergic, and histamine receptors. This reduces dopaminergic and serotonergic neurotransmission which is thought to produce a reduction in positive and negative symptoms of schizophrenia respectively.
Record name Blonanserin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09223
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Blonanserin

CAS RN

132810-10-7
Record name Blonanserin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132810-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Blonanserin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132810107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Blonanserin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09223
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Blonanserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-ethylpiperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BLONANSERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ316B4F8C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Blonanserin
Reactant of Route 2
Reactant of Route 2
Blonanserin
Reactant of Route 3
Reactant of Route 3
Blonanserin
Reactant of Route 4
Reactant of Route 4
Blonanserin
Reactant of Route 5
Reactant of Route 5
Blonanserin
Reactant of Route 6
Reactant of Route 6
Blonanserin

Citations

For This Compound
2,220
Citations
ED Deeks, GM Keating - CNS drugs, 2010 - Springer
… reactions associated with blonanserin in noncomparative long-… blonanserin with respect to other antipsychotic agents. In the meantime, available clinical data suggest that blonanserin is …
Number of citations: 141 link.springer.com
T Tenjin, S Miyamoto, Y Ninomiya… - Neuropsychiatric …, 2013 - Taylor & Francis
… trials, blonanserin had … Blonanserin is generally well tolerated and has a low propensity to cause metabolic side effects and prolactin elevation. We recently reported that blonanserin …
Number of citations: 74 www.tandfonline.com
T Kishi, Y Matsuda, H Nakamura, N Iwata - Journal of psychiatric research, 2013 - Elsevier
… that although blonanserin has a more beneficial effect on negative symptoms than haloperidol, there was a significant difference in the adverse events profile between blonanserin and …
Number of citations: 67 www.sciencedirect.com
E Garcia, M Robert, F Peris, H Nakamura, N Sato… - CNS drugs, 2009 - Springer
… blonanserin 10 mg as early as week 1 and with blonanserin … Blonanserin 10 mg showed higher efficacy than blonanserin … Previous studies have demonstrated that blonanserin is …
Number of citations: 115 link.springer.com
T Kishi, Y Matsui, Y Matsuda, A Katsuki… - …, 2019 - thieme-connect.com
… Blonanserin was superior to aripiprazole in improvement of Positive and Negative … blonanserin for schizophrenia is comparable with that of other antipsychotics, and blonanserin …
Number of citations: 25 www.thieme-connect.com
J Yang, WM Bahk, HS Cho, YW Jeon… - Clinical …, 2010 - journals.lww.com
… blonanserin and 103 receiving risperidone were included in the analysis. In this study, noninferiority between blonanserin … −23.48 ± 19.73 for the blonanserin group and −25.40 ± 18.38 …
Number of citations: 76 journals.lww.com
N Iwata, J Ishigooka, WH Kim, BH Yoon, SK Lin… - Schizophrenia …, 2020 - Elsevier
… study was 76% with the blonanserin 40 mg patch and 83% with blonanserin 80 mg, which … rate seen with blonanserin tablets in a randomized, multicenter trial of blonanserin versus …
Number of citations: 29 www.sciencedirect.com
H Hida, A Mouri, K Mori, Y Matsumoto, T Seki… - …, 2015 - nature.com
… The aim of this study was to examine the effect of blonanserin on the impairment of visual-… effect of blonanserin on impairment of visual-recognition memory. We found that blonanserin …
Number of citations: 44 www.nature.com
Y Inoue, K Tsuchimori, H Nakamura - Journal of Pharmacological Sciences, 2021 - Elsevier
… To understand the safety and effectiveness of blonanserin in … the clinical usefulness of blonanserin in patients with … In conclusion, blonanserin is considered a beneficial drug in …
Number of citations: 14 www.sciencedirect.com
Y Ohno, M Okano, J Imaki, A Tatara, T Okumura… - Pharmacology …, 2010 - Elsevier
… Blonanserin is a novel antipsychotic agent that preferentially interacts with dopamine D 2 and 5-HT 2A receptors. To assess the atypical properties of blonanserin, we … of blonanserin, in …
Number of citations: 48 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.